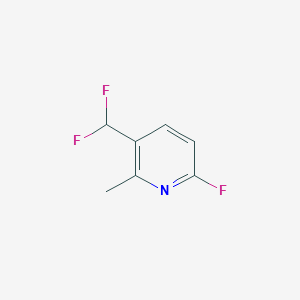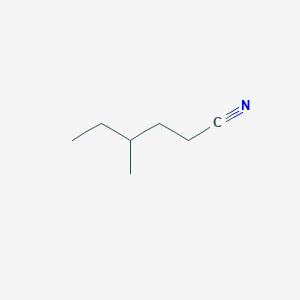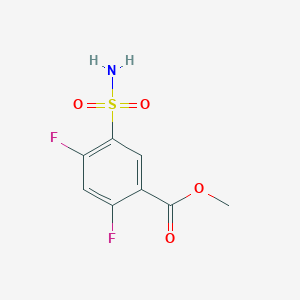
Tert-butyl (2-chloro-5-sulfamoylphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (2-chloro-5-sulfamoylphenyl)carbamate is an organic compound with the molecular formula C11H16ClNO4S It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group, a chloro-substituted phenyl ring, and a sulfamoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-chloro-5-sulfamoylphenyl)carbamate typically involves the reaction of 2-chloro-5-sulfamoylphenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
- Dissolve 2-chloro-5-sulfamoylphenol in anhydrous dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add tert-butyl chloroformate to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product with an organic solvent.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl (2-chloro-5-sulfamoylphenyl)carbamate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group on the phenyl ring can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation: The sulfamoyl group can be oxidized to form sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, thiols, and alkoxides can be used. The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide. The reaction is usually conducted at reflux temperature.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under mild conditions to oxidize the sulfamoyl group.
Major Products Formed
Nucleophilic Substitution: Substituted phenyl carbamates with various functional groups depending on the nucleophile used.
Hydrolysis: The corresponding amine (2-chloro-5-sulfamoylaniline) and carbon dioxide.
Oxidation: Sulfonic acid derivatives of the original compound.
Aplicaciones Científicas De Investigación
Tert-butyl (2-chloro-5-sulfamoylphenyl)carbamate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups allow for diverse chemical modifications.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable covalent bonds with biological molecules.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of tert-butyl (2-chloro-5-sulfamoylphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modification of protein function. The sulfamoyl group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl (2-aminophenyl)carbamate: Similar structure but with an amino group instead of a chloro and sulfamoyl group.
Tert-butyl (4-ethynylphenyl)carbamate: Contains an ethynyl group instead of a chloro and sulfamoyl group.
Tert-butyl (2-chlorophenyl)carbamate: Lacks the sulfamoyl group.
Uniqueness
Tert-butyl (2-chloro-5-sulfamoylphenyl)carbamate is unique due to the presence of both a chloro and a sulfamoyl group on the phenyl ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in various fields of research.
Propiedades
Fórmula molecular |
C11H15ClN2O4S |
|---|---|
Peso molecular |
306.77 g/mol |
Nombre IUPAC |
tert-butyl N-(2-chloro-5-sulfamoylphenyl)carbamate |
InChI |
InChI=1S/C11H15ClN2O4S/c1-11(2,3)18-10(15)14-9-6-7(19(13,16)17)4-5-8(9)12/h4-6H,1-3H3,(H,14,15)(H2,13,16,17) |
Clave InChI |
PXIBPXSZVCHTHM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)S(=O)(=O)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



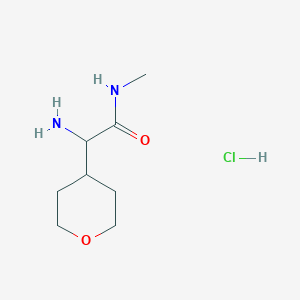



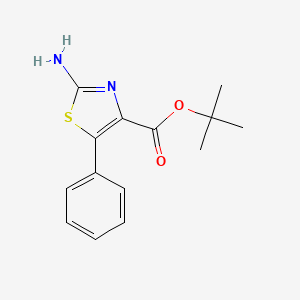
![5-Methyl-1h-imidazo[4,5-b]pyridine-2-thiol](/img/structure/B13612988.png)
